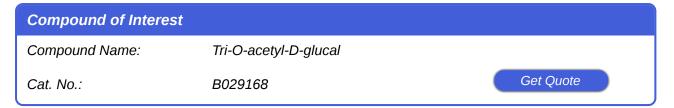


## physicochemical properties of Tri-O-acetyl-Dglucal

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An In-depth Technical Guide to the Physicochemical Properties of Tri-O-acetyl-D-glucal

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. **Tri-O-acetyl-D-glucal** (CAS No: 2873-29-2), an acetylated derivative of D-glucal, serves as a critical and versatile building block in carbohydrate chemistry and organic synthesis.[1][2] Its unique structure, featuring a reactive double bond, makes it an invaluable precursor for the synthesis of a wide range of complex carbohydrates, glycosides, and oligosaccharides.[1][3] These structures are foundational to many biologically active compounds, including those with antiviral, anticancer, and antibiotic properties.[2] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

#### **Physicochemical Properties**

**Tri-O-acetyl-D-glucal** typically presents as a white to off-white crystalline powder.[1][4][5] The quantitative physicochemical data for **Tri-O-acetyl-D-glucal** are summarized in the table below, providing a consolidated reference for laboratory use.



Property	Value
Identifiers	
IUPAC Name	[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate[6]
CAS Number	2873-29-2
Molecular Formula	C12H16O7[5]
Molecular Weight	272.25 g/mol [5][6]
Physical Properties	
Appearance	White to off-white crystalline powder[1][4][5]
Melting Point	51-58 °C[1][7]
Boiling Point	343.1 °C at 760 mmHg[4][8]
Density	1.241 g/cm <sup>3</sup> [4]
Index of Refraction	1.484[4]
Solubility	
Soluble in chloroform and ethanol.[4][9] Sparingly soluble in DMSO.[10] Insoluble in water.[4][9]	
Optical Activity	_
Specific Rotation [α]	-15° (c=2, in Ethanol)[11]
-24±2° (c=1, in Chloroform)[7]	
-12° (c=2, in Ethanol, 25°C)	_
Spectroscopic Data	_
¹H NMR	Spectra available, typically run in CDCl₃[12]
Mass Spectrometry	GC-MS data available[6]
Infrared Spectroscopy	Conforming spectra available[11]



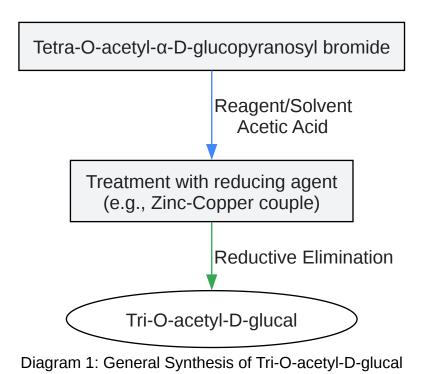
Safety & Handling	
Storage	Store at room temperature or refrigerated (0 to 8 °C), keep container well-closed and dry.[1][3]
Hazard	Harmful if swallowed[6]

## **Experimental Protocols & Workflows**

**Tri-O-acetyl-D-glucal** is not only a subject of study but also a starting point for synthesizing other valuable compounds. Its reactivity is central to its utility.

#### **Logical Workflow: Synthesis of Tri-O-acetyl-D-glucal**

A common laboratory synthesis of **Tri-O-acetyl-D-glucal** involves the reductive elimination of a protected glucosyl bromide. The process starts from a readily available glucose derivative.



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Caption: General Synthesis of Tri-O-acetyl-D-glucal.



Protocol: The preparation can be achieved by reacting tetra-O-acetyl- $\alpha$ -D-glucopyranosyl bromide with a reducing agent like a zinc-copper couple in a solvent such as acetic acid.[4] This reaction facilitates the reductive elimination of the bromine and the anomeric acetate, forming the characteristic double bond of the glucal.

# Experimental Workflow: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal

**Tri-O-acetyl-D-glucal** is a key precursor for selectively protected sugars. The following protocol details a chemoenzymatic strategy to synthesize 3,6-Di-O-acetyl-D-glucal, a valuable intermediate where the C-4 hydroxyl group is free for further modification.[14][15]



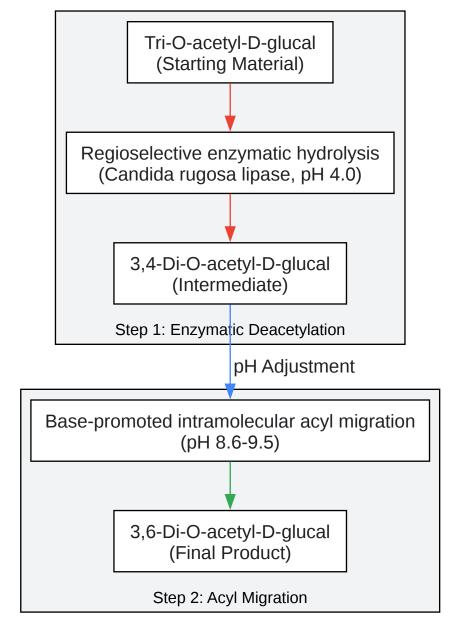


Diagram 2: Chemoenzymatic Synthesis from Tri-O-acetyl-D-glucal

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Caption: Chemoenzymatic Synthesis from Tri-O-acetyl-D-glucal.

#### Protocol Details:

Enzymatic Deacetylation: A solution of 3,4,6-Tri-O-acetyl-D-glucal (e.g., 20 mM) is prepared in a phosphate buffer (50 mM, pH 4.0) often containing a co-solvent like acetonitrile (20%).
 [15][16] Immobilized Candida rugosa lipase is added, and the mixture is stirred at room



temperature.[16] The reaction is monitored by TLC or HPLC until the starting material is consumed, yielding 3,4-di-O-acetyl-D-glucal.[15][16]

- Acyl Migration: The enzyme is removed by filtration. The pH of the filtrate containing the intermediate is then adjusted to a basic range (pH 8.6-9.5) using a base like NaOH solution.
   [14][16] This condition promotes a selective intramolecular acyl migration from the C-4 to the C-6 position.
- Work-up and Purification: After the migration is complete, the reaction is stopped by acidifying the solution. The final product, 3,6-di-O-acetyl-D-glucal, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified, typically by silica gel column chromatography.[16]

### **Role in Drug Discovery and Development**

**Tri-O-acetyl-D-glucal** is a cornerstone intermediate for synthesizing complex molecules with therapeutic potential.[2] Its double bond can be functionalized in various ways, including through electrophilic additions and Ferrier rearrangements, to introduce diverse functionalities and build complex oligosaccharides.[3]



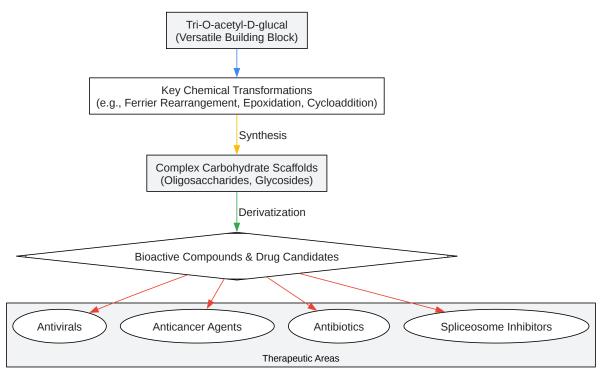


Diagram 3: Role of Tri-O-acetyl-D-glucal in Drug Development

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Caption: Role of Tri-O-acetyl-D-glucal in Drug Development.

This synthetic versatility allows researchers to access novel chemical entities for drug discovery programs. For instance, it has been used as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[10] Its role in constructing the carbohydrate portions of antiviral and anticancer agents further highlights its importance in medicinal chemistry.[1][2] By



providing a reliable and reactive chiral pool starting material, **Tri-O-acetyl-D-glucal** accelerates the development of new therapeutic candidates.[2]

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